An In-depth Technical Guide to (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance
An In-depth Technical Guide to (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral molecule (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound in medicinal chemistry. This document details its structural characteristics, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its roles as a crucial synthetic intermediate and a scaffold for developing novel therapeutics.
Core Molecular Structure and Properties
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine featuring a tetrahydroisoquinoline core with a phenyl substituent at the first position, conferring chirality to the molecule.[1] This structure serves as a fundamental building block for more complex molecules, including the antimuscarinic agent Solifenacin.[2][3]
Physicochemical and Spectroscopic Data
The key quantitative properties of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | [4] |
| CAS Number | 118864-75-8 | [3] |
| Molecular Formula | C₁₅H₁₅N | [3] |
| Molecular Weight | 209.29 g/mol | [3][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 80-82 °C | |
| Boiling Point | 338 °C | |
| Density | 1.065 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, chloroform); Insoluble in water. | |
| InChI Key | PRTRSEDVLBBFJZ-HNNXBMFYSA-N | |
| SMILES | C1CN--INVALID-LINK--C3=CC=CC=C3 | [4] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the preparation of the racemic mixture followed by chiral resolution. A common and industrially relevant approach is the Bischler-Napieralski reaction, followed by reduction and subsequent resolution.[2]
Synthetic Workflow
The overall process for synthesizing the racemic compound and resolving the desired (S)-enantiomer is depicted below.
Caption: Workflow for the synthesis of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline and subsequent chiral resolution.
Experimental Protocols
This protocol is a generalized procedure based on the Bischler-Napieralski reaction followed by reduction.[2][6]
Step 1: Acylation to N-(2-Phenylethyl)benzamide
-
In a reaction vessel, dissolve β-phenylethylamine in a suitable non-polar solvent (e.g., toluene) under an inert atmosphere.
-
Add an organic base (e.g., triethylamine) to the solution.
-
Slowly add benzoyl chloride to the mixture at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Upon completion, wash the reaction mixture with water and an aqueous base (e.g., NaHCO₃ solution) to remove unreacted reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)benzamide.
Step 2: Bischler-Napieralski Cyclization
-
To the N-(2-phenylethyl)benzamide, add a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in a suitable solvent like toluene or xylene.[2][6][7]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in a suitable alcoholic solvent, such as methanol or ethanol.[8][9]
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[8][9]
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic product.
This protocol describes the resolution of the racemic mixture using D-(-)-tartaric acid.[10][11]
-
Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a hot alcoholic solvent, typically methanol.[11]
-
In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in hot methanol.
-
Combine the two hot solutions and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to facilitate crystallization.
-
The less soluble diastereomeric salt, (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-D-tartrate, will precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To liberate the free base, dissolve the collected salt in water and basify the solution with an aqueous base (e.g., NaOH solution) to a pH of approximately 10-12.
-
Extract the enantiomerically enriched (S)-amine with an organic solvent (e.g., ethyl acetate or ether).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the final product.
Biological Activities and Mechanisms of Action
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest in drug discovery due to its presence in molecules with diverse biological activities. The primary areas of investigation include oncology and neuropharmacology.
Inhibition of Tubulin Polymerization
Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[12] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division.
The inhibition of tubulin polymerization triggers a cascade of events leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: Signaling cascade initiated by the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
This protocol provides a method to quantify the effect of a test compound on tubulin polymerization in vitro.[13][14][15]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare a fluorescent reporter solution (e.g., DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[13]
-
Prepare the test compound (and positive/negative controls like paclitaxel and nocodazole) at various concentrations in a suitable buffer.
-
-
Assay Procedure:
-
In a pre-chilled 96-well plate, add the assay buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.
-
Add the test compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and reference compounds.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate into a fluorescence plate reader pre-warmed to 37 °C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compound on the polymerization rate (Vmax) and the steady-state polymer mass.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Dopaminergic System Modulation
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its analogs have been investigated for their effects on the dopaminergic system. They have been used as lead compounds for the development of dopamine β-hydroxylase (DBH) inhibitors.[3] DBH is the enzyme responsible for converting dopamine to norepinephrine.
Inhibition of DBH leads to an accumulation of dopamine and a reduction in norepinephrine levels within noradrenergic neurons. This modulation of neurotransmitter levels is being explored for potential therapeutic applications in conditions such as addiction and neurodegenerative diseases.[16][17]
Caption: Mechanism of dopamine β-hydroxylase inhibition by (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-based compounds.
-
Enzyme and Substrate Preparation: A source of DBH (e.g., purified from bovine adrenal glands or recombinant human DBH) is used. The substrate is typically tyramine or dopamine. Cofactors such as ascorbic acid and copper are required for enzyme activity.[18]
-
Incubation: The enzyme is incubated at 37 °C with the substrate, cofactors, and varying concentrations of the test inhibitor.
-
Product Quantification: The reaction is stopped, and the amount of product formed (octopamine from tyramine, or norepinephrine from dopamine) is quantified. This is often achieved using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The rate of product formation is measured, and the inhibitory activity of the compound is determined by calculating the IC₅₀ or Kᵢ value.
Summary of Biological Activity
The versatility of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has led to the development of derivatives with a range of biological targets. The table below presents a summary of reported activities for compounds based on this core structure.
| Biological Target/Activity | Compound Type/Derivative | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference(s) |
| Tubulin Polymerization | 1-Phenyl-3,4-dihydroisoquinoline derivatives | Low µM range | [12][19] |
| Dopamine β-Hydroxylase | Lead compound for inhibitor development | Not specified | [3] |
| Dopamine Transporter | 4-Phenyl tetrahydroisoquinoline derivatives | Not specified | |
| 17β-Hydroxysteroid Dehydrogenase 1 | N-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives | ~350 nM (racemate) | [20][21] |
Conclusion
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a cornerstone chiral intermediate in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent scaffold for the design of potent and selective modulators of various biological targets. The established synthetic routes and the diverse biological activities associated with its derivatives, particularly in the fields of oncology and neuropharmacology, ensure that this compound will remain a subject of intensive research and development for the foreseeable future. This guide has provided the core technical information required by professionals to effectively utilize and innovate upon this valuable molecular entity.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 3. (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 118864-75-8 [chemicalbook.com]
- 4. (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 1382088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-phenyl-1,2,3,4-tetrahydro-isoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxanim.com [maxanim.com]
- 15. benchchem.com [benchchem.com]
- 16. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 18. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 21. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
